molecular formula C14H30BrNO5Si B12699550 Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide CAS No. 88172-66-1

Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide

Cat. No.: B12699550
CAS No.: 88172-66-1
M. Wt: 400.38 g/mol
InChI Key: FXOSMPOAKLIXLU-UHFFFAOYSA-M
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Description

Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide is a quaternary ammonium compound with a complex structure that includes both organic and inorganic components. This compound is known for its unique properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide typically involves multiple steps:

    Preparation of Intermediate Compounds: The initial step involves the reaction of 2-methyl-1-oxoallyl chloride with ethylene glycol to form 2-(2-methyl-1-oxoallyl)oxyethyl chloride.

    Quaternization Reaction: The intermediate is then reacted with dimethylamine to form the quaternary ammonium compound.

    Silane Coupling: Finally, the product is reacted with trimethoxysilane to introduce the silane group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other anions.

    Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.

    Polymerization: The compound can participate in polymerization reactions due to the presence of the methacrylate group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or other strong bases.

    Hydrolysis: Typically occurs under acidic or basic conditions.

    Polymerization: Initiated by free radicals or UV light in the presence of suitable initiators.

Major Products Formed

    Substitution Reactions: Formation of various quaternary ammonium salts.

    Hydrolysis: Formation of silanol groups and methanol.

    Polymerization: Formation of cross-linked polymers with enhanced mechanical properties.

Scientific Research Applications

Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can then react with hydroxyl groups on surfaces, leading to strong adhesion. The quaternary ammonium group can interact with negatively charged molecules, enhancing its ability to form stable complexes.

Comparison with Similar Compounds

Similar Compounds

  • Benzyldimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
  • Methacryloyloxyethyl dimethylbenzyl ammonium chloride

Uniqueness

Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide is unique due to the presence of both a quaternary ammonium group and a trimethoxysilyl group. This dual functionality allows it to participate in a wide range of chemical reactions and form strong bonds with various substrates, making it highly versatile in different applications.

Properties

CAS No.

88172-66-1

Molecular Formula

C14H30BrNO5Si

Molecular Weight

400.38 g/mol

IUPAC Name

dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(3-trimethoxysilylpropyl)azanium;bromide

InChI

InChI=1S/C14H30NO5Si.BrH/c1-13(2)14(16)20-11-10-15(3,4)9-8-12-21(17-5,18-6)19-7;/h1,8-12H2,2-7H3;1H/q+1;/p-1

InChI Key

FXOSMPOAKLIXLU-UHFFFAOYSA-M

Canonical SMILES

CC(=C)C(=O)OCC[N+](C)(C)CCC[Si](OC)(OC)OC.[Br-]

Origin of Product

United States

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